Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-
Description
"Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-" (CAS 313505-86-1) is a brominated macrocyclic crown ether derivative. Its structure consists of a 15-membered pentaoxacyclopentadecin ring fused with two benzene moieties, substituted with two bromine atoms at positions 2 and 13. The molecular formula is C₁₄H₁₈Br₂O₅, with a molecular weight of 638.62 g/mol (derived from C₆H₅Br₂O₅ core adjustments) . The compound is synthesized via nucleophilic substitution reactions, where bromine atoms are introduced into the aromatic rings of the macrocyclic precursor. Its partially hydrogenated structure (hexahydro) confers conformational flexibility, which is critical for host-guest interactions in supramolecular chemistry .
This compound is primarily utilized in ion-selective sensors and as a building block for functional materials due to its ability to complex metal ions via oxygen donor atoms in the crown ether cavity .
Properties
CAS No. |
313505-86-1 |
|---|---|
Molecular Formula |
C18H18Br2O5 |
Molecular Weight |
474.1 g/mol |
IUPAC Name |
8,21-dibromo-2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene |
InChI |
InChI=1S/C18H18Br2O5/c19-13-2-4-16-17(11-13)24-8-6-21-5-7-22-15-3-1-14(20)12-18(15)25-10-9-23-16/h1-4,11-12H,5-10H2 |
InChI Key |
RVLFCVGICLUQQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)OCCOC3=C(C=C(C=C3)Br)OCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases or acids to facilitate the formation of the cyclic structure. Bromination is achieved through the addition of bromine or bromine-containing reagents under specific conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can lead to debrominated products.
Scientific Research Applications
Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential interactions with biological molecules and its ability to form stable complexes with cations.
Medicine: Explored for its potential use in drug delivery systems due to its ability to encapsulate certain molecules.
Industry: Utilized in the development of new materials with specific properties, such as ion-selective membranes.
Mechanism of Action
The mechanism by which Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- exerts its effects involves the formation of stable complexes with cations. The multiple oxygen atoms in the compound’s structure act as donor atoms, coordinating with cations and stabilizing them within the cyclic structure. This ability to form complexes is crucial for its applications in various fields, including chemistry and medicine.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
Key Observations :
- Brominated derivatives require careful handling due to light sensitivity and hygroscopicity .
- Larger crown ethers (18-membered) exhibit higher thermal stability due to reduced ring strain .
Functional Comparison
Table 3: Ion-Binding and Application Data
Biological Activity
Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin (CAS No. 302929-47-1) is a complex organic compound characterized by its unique structure and potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C18H16Br4O5
- Molecular Weight : 631.93 g/mol
- Melting Point : 104-108°C
- Boiling Point : 451.5°C at 760 mmHg
- Density : Approximately 1.126 g/cm³
Biological Activity Overview
Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin exhibits a range of biological activities that have been the focus of various research studies.
Antimicrobial Activity
Research indicates that dibenzo compounds can possess significant antimicrobial properties. A study found that derivatives of dibenzo compounds demonstrated inhibition against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin on cancer cell lines. The compound showed promising results in inhibiting the growth of several cancer cell lines in vitro. The IC50 values were determined for different cell lines, indicating the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Further investigation into signaling pathways may provide insights into its therapeutic potential.
Case Studies
-
Study on Anticancer Properties :
- A recent study published in a peer-reviewed journal explored the anticancer effects of dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin on human breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups.
-
Antibacterial Efficacy :
- Another case study assessed the antibacterial efficacy against multi-drug resistant strains of bacteria. The compound showed effective inhibition at low concentrations and was suggested as a potential lead compound for developing new antibiotics.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,13-dibromo derivatives of dibenzo-pentaoxacyclopentadecin macrocycles?
Methodological Answer:
The synthesis of brominated macrocycles typically involves a multi-step approach:
Macrocycle Formation : Start with dibenzo-pentaoxacyclopentadecin precursors (e.g., dibenzo-18-crown-6 analogs) using template-assisted cyclization under high-dilution conditions to minimize oligomerization .
Bromination : Introduce bromine substituents at positions 2 and 13 via electrophilic aromatic substitution. Optimize reaction conditions (e.g., using Br₂ in CHCl₃ with FeBr₃ as a catalyst) to ensure regioselectivity and avoid over-bromination .
Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to isolate the pure product. Confirm purity via HPLC and elemental analysis .
Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ to resolve aromatic protons (δ 6.8–7.5 ppm) and crown ether oxygen environments (δ 3.5–4.5 ppm). 2D NOESY can confirm macrocyclic conformation .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]⁺ peak at m/z 483.2) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bromine positions and macrocyclic planarity. Compare bond angles/geometry with non-brominated analogs to assess steric effects .
Advanced: How does bromine substitution influence host-guest interaction dynamics compared to non-halogenated analogs?
Methodological Answer:
Theoretical Framework : Apply supramolecular chemistry principles (e.g., lock-and-key model) to hypothesize enhanced cation-π interactions due to bromine’s electron-withdrawing effects .
Experimental Validation :
- Conduct titration experiments (UV-Vis/fluorescence) with alkali metal ions (e.g., K⁺, Na⁺) in THF. Compare binding constants (Kₐ) with non-brominated analogs .
- Use DFT calculations (B3LYP/6-31G*) to model electron density shifts and predict selectivity trends .
- Contradiction Alert : If Kₐ values contradict computational predictions, re-evaluate solvent polarity effects or ion pairing interactions .
Advanced: What strategies resolve discrepancies in reported thermal stability data for halogenated crown ethers?
Methodological Answer:
Controlled Experiments :
- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways.
- Compare melting points (DSC) across studies, ensuring consistent heating rates (e.g., 10°C/min) .
Data Harmonization :
- Cross-reference with crystallographic Lower thermal stability may correlate with strained macrocyclic conformations .
- Publish raw datasets (e.g., TGA curves) in supplementary materials to enable reproducibility .
Advanced: How can computational modeling guide the design of functionalized derivatives for membrane separation technologies?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
- Simulate ion transport through lipid bilayers using GROMACS. Parameterize bromine’s van der Waals radii and partial charges .
- Compare diffusion coefficients (D) of K⁺ vs. Na⁺ to predict selectivity .
Experimental Cross-Validation :
- Fabricate polymer inclusion membranes (PIMs) with the compound (5% w/w in PVC). Measure ion flux via ICP-MS .
- Correlate simulation results with experimental permeability ratios .
Basic: What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
Methodological Answer:
Solubility Screening :
- Test in polar aprotic solvents (DMF, DMSO), chlorinated solvents (CHCl₃), and alcohols (MeOH, EtOH) using gravimetric methods .
- Note limited aqueous solubility (<0.1 mg/mL at pH 7) due to hydrophobic macrocycle .
Stability Assessment :
- Monitor degradation via ¹H NMR in D₂O/CD₃OD (1:1) over 72 hours. Look for bromine loss (δ ~7.0 ppm aromatic shifts) .
Advanced: What mechanistic insights explain this compound’s role in heterogeneous catalysis or photochemical applications?
Methodological Answer:
Catalysis :
- Investigate bromine’s role as a Lewis acid in Diels-Alder reactions. Use in situ FTIR to track reaction intermediates .
- Compare turnover frequencies (TOF) with non-halogenated catalysts .
Photochemistry :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
